Enhanced Lipophilicity Relative to 5‑Phenyl‑1H‑indole‑3‑carbaldehyde
3-(3-Formyl-1H-indol-5-yl)benzonitrile exhibits a computed LogP of 3.52, compared to 3.44 for 5‑phenyl‑1H‑indole‑3‑carbaldehyde . The modest but measurable increase in lipophilicity arises from the replacement of a phenyl group with a meta‑cyanophenyl moiety and can influence membrane permeability and protein binding in medicinal chemistry applications .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.52 |
| Comparator Or Baseline | 5‑Phenyl‑1H‑indole‑3‑carbaldehyde: 3.44 |
| Quantified Difference | +0.08 LogP units |
| Conditions | Computed value (ACD/Labs or equivalent) |
Why This Matters
A higher LogP can improve passive membrane diffusion, making this compound a more suitable precursor for lipophilic drug-like molecules.
